(2S)-2-methyltetrahydropyran-2-carboxylic acid
Overview
Description
(2S)-2-methyltetrahydropyran-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a tetrahydropyran ring substituted with a methyl group and a carboxylic acid group at the second carbon position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyltetrahydropyran-2-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the use of a starting material such as 2-methyl-1,3-butadiene, which undergoes cyclization in the presence of a strong acid like sulfuric acid to form the tetrahydropyran ring. The carboxylic acid group can then be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize metal catalysts to facilitate the cyclization and oxidation steps. Additionally, biocatalytic methods using enzymes to achieve stereoselective synthesis are also explored for their efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyltetrahydropyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
(2S)-2-methyltetrahydropyran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-2-methyltetrahydropyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing enzyme activity and receptor binding. The tetrahydropyran ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-methyltetrahydropyran-2-carboxylic acid: The enantiomer of (2S)-2-methyltetrahydropyran-2-carboxylic acid, differing in the spatial arrangement of the methyl and carboxylic acid groups.
2-methyltetrahydrofuran-2-carboxylic acid: Similar structure but with a furan ring instead of a pyran ring.
2-methyl-1,3-dioxane-2-carboxylic acid: Contains a dioxane ring instead of a tetrahydropyran ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a tetrahydropyran ring and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-methyloxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXTIPLGHIAGK-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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